molecular formula C9H8Br2O2 B6318395 2-(2,5-Dibromophenyl)-1,3-dioxolane CAS No. 139194-78-8

2-(2,5-Dibromophenyl)-1,3-dioxolane

Cat. No.: B6318395
CAS No.: 139194-78-8
M. Wt: 307.97 g/mol
InChI Key: BRLACMTYMHWMFY-UHFFFAOYSA-N
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Description

2-(2,5-Dibromophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dibromophenyl)-1,3-dioxolane typically involves the reaction of 2,5-dibromobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Reagents: 2,5-dibromobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions (approximately 110-120°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dibromophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)

Major Products:

    Substitution: Substituted phenyl dioxolanes

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Phenyl derivatives

Scientific Research Applications

2-(2,5-Dibromophenyl)-1,3-dioxolane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

    Chemical Biology: Utilized in the study of biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromophenyl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In materials science, its electronic properties are exploited to develop new materials. In pharmaceutical research, its interactions with biological targets are studied to understand its potential therapeutic effects.

Molecular Targets and Pathways:

    Organic Synthesis: Reacts with various nucleophiles and electrophiles to form new chemical bonds.

    Materials Science: Interacts with other components in materials to modify their electronic or optical properties.

    Pharmaceutical Research: Binds to specific biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

2-(2,5-Dibromophenyl)-1,3-dioxolane can be compared with other similar compounds, such as:

    2-(2,5-Dichlorophenyl)-1,3-dioxolane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    2-(2,5-Difluorophenyl)-1,3-dioxolane:

    2-(2,5-Diiodophenyl)-1,3-dioxolane: Iodine atoms instead of bromine, affecting its reactivity and suitability for specific applications.

Uniqueness: The presence of bromine atoms in this compound imparts unique reactivity and properties compared to its halogenated analogs. This makes it particularly valuable in certain synthetic and research contexts.

Properties

IUPAC Name

2-(2,5-dibromophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLACMTYMHWMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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